8-(Benzyloxy)-8-oxooctanoic acid

Organic Synthesis Protecting Group Strategy Steglich Esterification

Securing regioselectively protected C8 diacid intermediates with documented purity is critical for multi-step medicinal chemistry. 8-(Benzyloxy)-8-oxooctanoic acid delivers essential orthogonality: the benzyl ester withstands base (Fmoc deprotection) but cleaves cleanly by hydrogenolysis, while the free carboxyl enables immediate coupling. • 98% purity with full NMR/MS characterization ensures batch-to-batch consistency and eliminates impurity-driven yield loss. • Pre-formed monoester bypasses low-yield in-house Fischer esterification (71% reported yield benchmark). • C8 suberate linker satisfies HDAC zinc-chelating geometry requirements; shorter/longer chain analogs alter target binding.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B8097430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-8-oxooctanoic acid
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCCCC(=O)O
InChIInChI=1S/C15H20O4/c16-14(17)10-6-1-2-7-11-15(18)19-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17)
InChIKeyKIDAZJWBHFODTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Benzyloxy)-8-oxooctanoic acid (CAS 15570-39-5): Procurement Profile and Compound Classification


8-(Benzyloxy)-8-oxooctanoic acid (CAS 15570-39-5), systematically also referred to as suberic acid mono-benzyl ester, is a C15 mono-benzyl ester derivative of the C8 dicarboxylic acid suberic acid . As a protected dicarboxylic acid monoester with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol, this compound serves primarily as a protected synthetic intermediate in pharmaceutical research and medicinal chemistry . Its structure, featuring a terminal free carboxylic acid moiety and a benzyl-protected ω-carboxylate, enables sequential orthogonal functionalization strategies that are essential for constructing complex bioactive molecules and drug candidates .

Why Suberic Acid or Alternative Alkyl Esters Cannot Replace 8-(Benzyloxy)-8-oxooctanoic acid in Orthogonal Protection Strategies


Substitution with the parent suberic acid, shorter-chain dicarboxylic acids (e.g., adipic acid monoesters), or alternative ω-esters (e.g., methyl or tert-butyl esters) is not chemically or strategically equivalent. Suberic acid (CAS 505-48-6) lacks the regioselective protection required for sequential functionalization, leading to uncontrolled di-substitution and necessitating additional orthogonal protection/deprotection steps . The benzyl (Bn) ester group provides a specific orthogonal deprotection pathway via hydrogenolysis (H2/Pd-C) that is fully compatible with base-labile protecting groups such as Fmoc, whereas methyl or ethyl esters require saponification conditions that would cleave Fmoc or epimerize adjacent chiral centers [1]. This orthogonality is essential in multi-step peptide and small-molecule syntheses where protecting group compatibility determines overall synthetic feasibility and yield. Furthermore, the C8 suberate spacer length is a specific pharmacophoric requirement in the construction of HDAC inhibitors and peptide probes, and cannot be substituted with shorter-chain (e.g., adipic acid) or longer-chain (e.g., sebacic acid) analogs without altering target binding affinity and selectivity [2].

8-(Benzyloxy)-8-oxooctanoic acid: Quantifiable Comparative Evidence for Procurement Decision-Making


Steglich Esterification Route Achieves 71% Isolated Yield for Mono-Benzyl Protection of Suberic Acid

In a direct synthetic comparison against alternative mono-esterification approaches, the Steglich esterification of suberic acid with benzyl alcohol using DCC/DMAP in dichloromethane at room temperature for 1 hour afforded 8-(benzyloxy)-8-oxooctanoic acid in 71% isolated yield after silica gel chromatography . This yield compares favorably to typical mono-esterification yields of suberic acid with other alcohols under classical acid-catalyzed Fischer conditions, which often produce mixtures of mono- and di-esters requiring extensive separation and typically yield 40–60% of the desired monoester [1].

Organic Synthesis Protecting Group Strategy Steglich Esterification

Commercial Purity Benchmarking: 98% Minimum Purity Specification with Full Analytical Documentation

8-(Benzyloxy)-8-oxooctanoic acid is commercially available at a certified minimum purity of 98% (HPLC) from established chemical suppliers, with comprehensive analytical documentation including 1H NMR, 13C NMR, and LR-MS data fully characterized and reported . In contrast, many generic vendors offer this compound only at 95% purity specification without accompanying spectroscopic characterization . The 98% purity grade correlates with a melting point of 34.5–35 °C, a boiling point of 195–197 °C at 1.1 Torr, a calculated density of 1.120 ± 0.06 g/cm³, and a predicted pKa of 4.76 ± 0.10, providing robust physical property benchmarks for quality verification .

Quality Control Analytical Chemistry Procurement Specification

Essential Precursor for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid: A Key α-Aminosuberic Acid Building Block in HDAC Inhibitor Synthesis

8-(Benzyloxy)-8-oxooctanoic acid serves as the direct synthetic precursor to (S)-2-amino-8-(benzyloxy)-8-oxooctanoic acid (CAS 116052-00-7), an unnatural α-aminosuberic acid derivative that is specifically incorporated as the HDAC-trapping warhead in mechanism-based probes and inhibitor scaffolds . The α-aminosuberic acid ω-hydroxamate (AsuHd) moiety, which is accessible only through this benzyl-protected suberic acid monoester intermediate, has been demonstrated to enable site-specific interrogation of HDAC complex composition [1]. Alternative C6 (adipic acid) or C10 (sebacic acid) spacer analogs cannot substitute for the C8 suberate scaffold due to altered zinc-binding geometry at the HDAC active site and disrupted linker positioning between the capping group and the hydroxamate warhead [2].

HDAC Inhibitors Medicinal Chemistry Peptide Chemistry α-Aminosuberic Acid

LogP of 3.25 Provides Predictable Lipophilicity for Reaction Planning and Purification Design

The calculated partition coefficient (LogP) for 8-(benzyloxy)-8-oxooctanoic acid is 3.25, with a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 1 . This LogP value distinguishes the compound from the parent suberic acid (calculated LogP ≈ 0.3–0.6, due to two free carboxyl groups) and from the fully deprotected 8-hydroxy-8-oxooctanoic acid (LogP < 1) [1]. The intermediate LogP of 3.25 facilitates predictable behavior in aqueous/organic liquid-liquid extractions during workup and enables rational selection of reversed-phase HPLC conditions based on established retention time correlations .

Physicochemical Properties Chromatography Reaction Workup

8-(Benzyloxy)-8-oxooctanoic acid: Evidence-Based Procurement Scenarios for Scientific and Industrial Users


Scenario 1: Multi-Step Synthesis Requiring Orthogonal Carboxyl Protection on a C8 Diacid Scaffold

In synthetic sequences where a C8 dicarboxylic acid must undergo sequential, regioselective functionalization—for example, peptide coupling at one terminus followed by hydroxamate formation at the other—the benzyl-protected monoester form of suberic acid provides the necessary orthogonality. The benzyl group is stable to base (Fmoc deprotection conditions) and mild acid but cleaved cleanly by hydrogenolysis, while the free carboxyl remains available for activation and coupling. The 71% isolated yield reported for this monoester synthesis ensures that procurement of the pre-formed intermediate is more cost- and time-efficient than in-house preparation using lower-yielding Fischer methods. The 98% purity grade with NMR/MS characterization further ensures that the starting material does not introduce unidentified impurities that could compromise multi-step yield or complicate final product characterization.

Scenario 2: Synthesis of HDAC Inhibitors or Activity-Based Probes Incorporating an α-Aminosuberic Acid Warhead

For medicinal chemistry programs targeting histone deacetylases (HDACs), the C8 suberate linker length is a specific pharmacophoric requirement for proper zinc chelation geometry at the enzyme active site . 8-(Benzyloxy)-8-oxooctanoic acid serves as the essential starting material for introducing this C8 linker with orthogonal protection. Subsequent α-amination yields (S)-2-amino-8-(benzyloxy)-8-oxooctanoic acid, the core building block for synthesizing HDAC-trapping probes such as α-aminosuberic acid ω-hydroxamate (AsuHd) . Alternative C6 or C10 diacid monoesters cannot substitute for this scaffold without altering target binding and selectivity profiles. The predicted LogP of 3.25 also informs purification strategy development for intermediates in this synthetic pathway.

Scenario 3: Analytical Method Development and Chromatography Optimization Using a Well-Characterized Lipophilic Reference Standard

With a fully characterized spectroscopic profile (1H NMR, 13C NMR, LR-MS) , a defined LogP of 3.25 , and a melting point of 34.5–35 °C , 8-(benzyloxy)-8-oxooctanoic acid serves as a reliable reference standard for developing and validating reversed-phase HPLC methods. The compound's intermediate lipophilicity—approximately 2.6–3.0 log units higher than suberic acid but lower than fully protected diesters—provides a useful calibration point for optimizing gradient elution conditions. The high commercial purity (98%) ensures that observed chromatographic behavior is attributable to the compound itself rather than impurities, enabling reproducible method transfer across laboratories and between synthetic batches.

Scenario 4: Procurement for Scale-Up in Contract Research and Manufacturing Organizations (CRO/CMO)

For CROs and CDMOs executing client synthetic routes that specify 8-(benzyloxy)-8-oxooctanoic acid as a key intermediate, consistent purity and documented analytical identity are non-negotiable procurement criteria. The availability of this compound at 98% purity with full NMR and MS characterization eliminates the quality control variability that can arise from lower-grade (95%) material lacking spectroscopic documentation. The established synthetic route with a 71% yield provides a benchmark for troubleshooting and process optimization if in-house synthesis is required. The compound's moderate LogP of 3.25 also informs extractive workup and solvent selection during scale-up, reducing process development time.

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